1-ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
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Properties
IUPAC Name |
1-ethyl-6-fluoro-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2/c1-2-23-10-14(16(24)13-9-12(19)3-4-15(13)23)18-21-17(22-25-18)11-5-7-20-8-6-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFDQGSXCZBBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=CC(=C2)F)C3=NC(=NO3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-6-fluoro-3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antibacterial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 336.326 g/mol. Its structure includes a quinoline core substituted with a fluorine atom and an oxadiazole moiety linked to a pyridine ring, contributing to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinoline derivatives. The biological activity of this compound has been evaluated using various cancer cell lines.
Research Findings
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HEPG2 (liver cancer). The IC50 values indicate its potency compared to standard chemotherapeutics.
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell proliferation. It has been shown to inhibit key proteins such as EGFR and IL-6, which are implicated in tumor growth.
Antibacterial Activity
The antibacterial properties of the compound have also been investigated. Preliminary results suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Case Studies
- In Vitro Testing : Studies have shown that derivatives of oxadiazoles exhibit significant antibacterial activity. While specific data on this compound's antibacterial efficacy is limited, related compounds have demonstrated promising results against Gram-positive and Gram-negative bacteria.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
Preparation Methods
Conrad-Limpach Cyclization
The quinoline scaffold is conventionally constructed via the Conrad-Limpach reaction, which involves cyclocondensation of β-keto esters with substituted anilines.
Representative Procedure :
- React 4-chloro-3-fluoroaniline (1.0 equiv) with ethyl 3-ethylacetoacetate (1.2 equiv) in polyphosphoric acid at 160°C for 6 hours.
- Quench with ice-water and neutralize with ammonium hydroxide
- Isolate crude 1-ethyl-6-fluoroquinolin-4(1H)-one via vacuum filtration
Key Optimization Parameters :
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Acid catalyst | PPA | 78% |
| Temperature | 160°C | +15% yield |
| Reaction time | 6 hr | Maximizes cyclization |
Functionalization at C3 Position
Iodination for Cross-Coupling Precursors
Regioselective halogenation enables subsequent functionalization:
- Treat 1-ethyl-6-fluoroquinolin-4(1H)-one with N-iodosuccinimide (1.1 equiv) in DMF at 0°C→RT
- Obtain 3-iodo-1-ethyl-6-fluoroquinolin-4(1H)-one in 82% yield
Spectroscopic Confirmation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J=8.4 Hz, 1H), 7.94 (dd, J=9.2, 2.8 Hz, 1H), 7.32 (m, 1H), 4.12 (q, J=7.2 Hz, 2H), 1.42 (t, J=7.2 Hz, 3H)
Construction of the 3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl Moiety
Amidoxime Preparation
Cyclodehydration with Activated Carboxylic Acid
- Convert 3-iodo-quinoline to 3-carboxy-quinoline via carbonylation (CO, Pd(OAc)₂, 80 psi, 120°C)
- Activate as mixed anhydride:
- Cyclize with amidoxime in DMF at 100°C for 8 hr
Critical Reaction Metrics :
| Parameter | Value | Effect on Conversion |
|---|---|---|
| Solvent | DMF | 92% completion |
| Temperature | 100°C | Optimal cyclization |
| Molar ratio (acid:amidoxime) | 1:1.1 | Minimizes dimerization |
Final Coupling and Purification
Suzuki-Miyaura Cross-Coupling (Alternative Approach)
For pre-formed oxadiazole boronic esters:
- Prepare 5-(4-pyridyl)-1,2,4-oxadiazole-3-boronic acid pinacol ester
- Couple with 3-iodo-quinoline using Pd(PPh₃)₄ (5 mol%), K₂CO₃, dioxane/H₂O (4:1) at 90°C
Comparative Yield Analysis :
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclodehydration | 68 | 98.2 |
| Suzuki Coupling | 54 | 95.7 |
Structural Characterization and Validation
Comprehensive Analytical Data :
Scale-Up Considerations and Process Optimization
Key challenges in kilogram-scale production:
Q & A
Q. What spectroscopic methods are most reliable for characterizing the structural integrity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming the quinoline, oxadiazole, and pyridinyl moieties. For example, ¹H-NMR can resolve signals for the ethyl group (δ ~1.2–1.5 ppm) and fluorine substituents (via coupling patterns), while ¹³C-NMR identifies carbonyl (C=O) and aromatic carbons. Mass spectrometry confirms molecular weight and fragmentation patterns, as demonstrated in similar quinoline derivatives .
Q. How can synthetic routes for this compound be optimized to improve yield?
Methodological Answer: Cyclization reactions using intermediates like 3-amino-5-methylisoxazole (as in ) or Biginelli reactions (e.g., using 3-acetylcoumarin derivatives) can be optimized by adjusting reaction temperature, solvent polarity, and catalyst loading. For instance, microwave-assisted synthesis may reduce reaction times and improve regioselectivity in oxadiazole ring formation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer: Given its structural similarity to compounds classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes), researchers should use fume hoods, wear nitrile gloves, and employ closed-system handling. Emergency protocols (e.g., neutralization of spills) should align with EU-GHS/CLP standards, as outlined in safety data sheets for analogous quinoline derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
Methodological Answer: SAR studies should systematically modify substituents (e.g., fluorine position, pyridinyl groups) and assess impacts on biological targets. For antimicrobial activity, compare minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and fungi, referencing the oxadiazole group’s role in target interactions (as in ). Use cytotoxicity assays (e.g., MTT on HL-60 or MCF-7 cells) to differentiate therapeutic vs. toxic effects .
Q. What experimental strategies resolve contradictions in spectral data interpretation, such as overlapping signals in NMR?
Methodological Answer: Employ 2D NMR techniques (e.g., COSY, HSQC) to decouple overlapping aromatic signals. For fluorine-containing analogs, ¹⁹F-NMR or isotopic labeling (e.g., deuterated solvents) can clarify coupling patterns. Computational tools (DFT calculations for chemical shift prediction) further validate assignments, as seen in studies of pyranopyrazole derivatives .
Q. How should researchers design stability studies under varying pH and oxidative conditions?
Methodological Answer: Conduct accelerated degradation studies using buffers (pH 1–13) and oxidizing agents (e.g., H₂O₂). Monitor degradation products via HPLC-MS and identify vulnerable sites (e.g., oxadiazole ring cleavage). Stability-indicating methods, such as those validated for similar quinoline derivatives in , ensure robustness in data interpretation .
Q. What computational methods predict the environmental fate of this compound?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models to estimate log P, biodegradation potential, and bioaccumulation factors. Molecular docking simulations can assess interactions with environmental enzymes (e.g., cytochrome P450). Align with frameworks like Project INCHEMBIOL, which evaluates abiotic/biotic transformations and ecological risks .
Q. How can researchers reconcile discrepancies between in vitro and in vivo bioactivity data?
Methodological Answer: Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to account for metabolic inactivation or poor bioavailability. For example, compare in vitro IC₅₀ values with in vivo efficacy in rodent models, adjusting for plasma protein binding or hepatic clearance. Reference ’s antimicrobial assays to contextualize dose-response variability .
Q. What strategies validate the compound’s mechanism of action when conflicting hypotheses arise?
Methodological Answer: Combine orthogonal assays: (1) Fluorescence polarization for target binding affinity, (2) CRISPR/Cas9 knockout of putative targets (e.g., microbial efflux pumps), and (3) transcriptomic profiling to identify downstream pathways. Cross-reference with theoretical frameworks, such as ligand-receptor interaction models, to prioritize hypotheses .
Q. How can researchers design a robust experimental framework to study substituent effects on quantum chemical properties?
Methodological Answer: Use density functional theory (DFT) to calculate HOMO/LUMO energies, electrostatic potential maps, and Fukui indices. Validate predictions via cyclic voltammetry (redox behavior) and UV-Vis spectroscopy (electronic transitions). Align with methodologies in for bonding and aromaticity analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
